![molecular formula C25H32ClN3O3 B1651777 ethyl N-[11-[2-(cyclohexylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride CAS No. 134068-39-6](/img/structure/B1651777.png)
ethyl N-[11-[2-(cyclohexylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl N-[11-[2-(cyclohexylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a carbamic acid group, a cyclohexylamino group, and a dibenzazepine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the dibenzazepine core. The cyclohexylamino group is then introduced through a series of reactions, followed by the addition of the carbamic acid group. The final step involves the formation of the ethyl ester and the hydrochloride hydrate. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The process may also involve purification steps such as crystallization, filtration, and drying to obtain the compound in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The cyclohexylamino group and the dibenzazepine core play crucial roles in its binding to target molecules. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, N-[10,11-dihydro-5-[2-(methylamino)acetyl]-5H-dibenz[b,f]azepin-3-yl]-, ethyl ester
- Carbamic acid, methyl-, ethyl ester
Uniqueness
Compared to similar compounds, ethyl N-[11-[2-(cyclohexylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride is unique due to the presence of the cyclohexylamino group and the specific arrangement of functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
134068-39-6 |
|---|---|
Formule moléculaire |
C25H32ClN3O3 |
Poids moléculaire |
458 g/mol |
Nom IUPAC |
ethyl N-[11-[2-(cyclohexylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C25H31N3O3.ClH/c1-2-31-25(30)27-21-15-14-19-13-12-18-8-6-7-11-22(18)28(23(19)16-21)24(29)17-26-20-9-4-3-5-10-20;/h6-8,11,14-16,20,26H,2-5,9-10,12-13,17H2,1H3,(H,27,30);1H |
Clé InChI |
PDDNNIPVRAJZAT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CNC4CCCCC4)C=C1.Cl |
SMILES canonique |
CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CNC4CCCCC4)C=C1.Cl |
| 134068-39-6 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


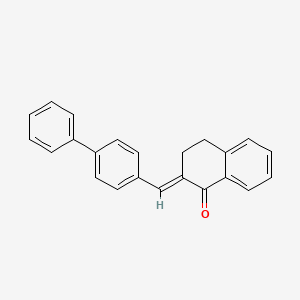
![4-[(6-Methoxy-2-methylquinolin-1-ium-4-yl)amino]benzoic acid;chloride](/img/structure/B1651697.png)
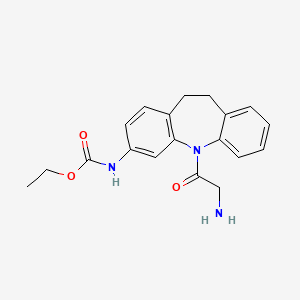
![(1S,6R)-9-Ethylsulfonyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B1651700.png)
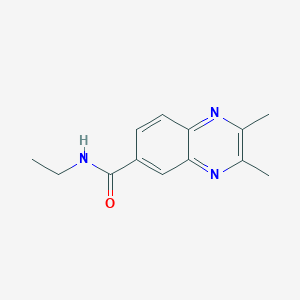
![4-[(2-Butyl-1H-benzimidazol-1-yl)methyl]benzoic acid](/img/structure/B1651704.png)
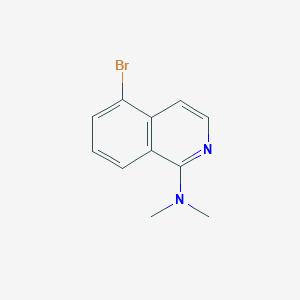

![(1-Imidazo[1,2-a]pyrimidin-2-ylpropyl)amine](/img/structure/B1651709.png)
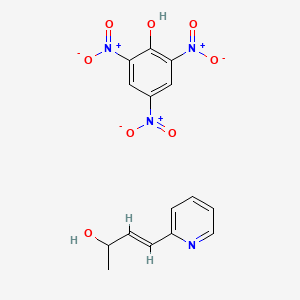

![2-[4-[4-(2-Aminoethyl)phenoxy]phenyl]ethanamine](/img/structure/B1651714.png)
![(2R)-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-N-methyloxolane-2-carboxamide](/img/structure/B1651715.png)
![2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-YL)methyl]-pyridine hydrochloride](/img/structure/B1651717.png)
